molecular formula C17H25N3O B12781664 Propionamide, N-(2-(3-azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridyl-, (R)- CAS No. 82178-85-6

Propionamide, N-(2-(3-azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridyl-, (R)-

Cat. No.: B12781664
CAS No.: 82178-85-6
M. Wt: 287.4 g/mol
InChI Key: FNICGOJATFUBFY-WLYUNCDWSA-N
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Description

Propionamide, N-(2-(3-azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridyl-, ®- is a complex organic compound with significant applications in various scientific fields. This compound features a unique bicyclic structure, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propionamide, N-(2-(3-azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridyl-, ®- typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under controlled temperature and pressure conditions.

    Introduction of the Pyridyl Group: The pyridyl group is introduced via a nucleophilic substitution reaction, often using pyridine as a starting material.

    Amidation: The final step involves the formation of the amide bond, which can be achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride, under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the pyridyl group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Pyridine, sodium hydride, and other nucleophiles.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of enzyme action and receptor binding.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism by which Propionamide, N-(2-(3-azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridyl-, ®- exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites on enzymes and receptors, modulating their activity. The pyridyl group can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Propionamide, N-(2-(3-azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridyl-, (S)-: The enantiomer of the compound , differing only in the spatial arrangement of atoms.

    N-(2-(3-Azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridylacetamide: A similar compound with an acetamide group instead of a propionamide group.

    N-(2-(3-Azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridylbutyramide: Another analog with a butyramide group.

Uniqueness

The uniqueness of Propionamide, N-(2-(3-azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridyl-, ®- lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

82178-85-6

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

N-[(2R)-1-(3-azabicyclo[3.2.0]heptan-3-yl)propan-2-yl]-N-pyridin-2-ylpropanamide

InChI

InChI=1S/C17H25N3O/c1-3-17(21)20(16-6-4-5-9-18-16)13(2)10-19-11-14-7-8-15(14)12-19/h4-6,9,13-15H,3,7-8,10-12H2,1-2H3/t13-,14?,15?/m1/s1

InChI Key

FNICGOJATFUBFY-WLYUNCDWSA-N

Isomeric SMILES

CCC(=O)N(C1=CC=CC=N1)[C@H](C)CN2CC3CCC3C2

Canonical SMILES

CCC(=O)N(C1=CC=CC=N1)C(C)CN2CC3CCC3C2

Origin of Product

United States

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